molecular formula C18H15N3O4S B2787700 7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1021113-07-4

7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2787700
M. Wt: 369.4
InChI Key: KXTHRGSXOPXHNM-UHFFFAOYSA-N
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Description

7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality 7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and coupling reactions.

Starting Materials
4-ethoxybenzoic acid, thiophene-2-carbaldehyde, hydrazine hydrate, benzofuran-2-carboxylic acid, ethyl chloroformate, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, dichloromethane, diethyl ether, wate

Reaction
Step 1: Synthesis of 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole, a. Mix thiophene-2-carbaldehyde and hydrazine hydrate in ethanol and reflux for 4 hours., b. Add 4-ethoxybenzoic acid and continue refluxing for 2 hours., c. Cool the mixture and filter the solid product., d. Recrystallize the product from ethanol to obtain 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole., Step 2: Synthesis of 7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, a. Mix benzofuran-2-carboxylic acid, ethyl chloroformate, and triethylamine in dichloromethane and stir for 1 hour., b. Add 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole and stir for 2 hours., c. Add N,N-dimethylformamide and stir for 1 hour., d. Add acetic anhydride and stir for 1 hour., e. Add sodium hydroxide solution and stir for 1 hour., f. Extract the product with dichloromethane and wash with water., g. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent., h. Recrystallize the product from diethyl ether to obtain 7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide.

properties

IUPAC Name

7-ethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-2-23-13-7-3-5-11-9-14(24-16(11)13)17(22)19-18-21-20-15(25-18)10-12-6-4-8-26-12/h3-9H,2,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTHRGSXOPXHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

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